REACTION_CXSMILES
|
C[O:2][C:3](=[O:27])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:12]2[C:21]([CH3:22])=[CH:20][C:19]3[C:18]([CH3:24])([CH3:23])[CH2:17][CH2:16][C:15]([CH3:26])([CH3:25])[C:14]=3[CH:13]=2)=[O:11])=[CH:6][CH:5]=1.[OH-].[Na+].Cl>C1COCC1.CO>[CH3:22][C:21]1[C:12]([C:10]([C:7]2[CH:6]=[CH:5][C:4]([C:3]([OH:27])=[O:2])=[CH:9][CH:8]=2)=[O:11])=[CH:13][C:14]2[C:15]([CH3:26])([CH3:25])[CH2:16][CH2:17][C:18]([CH3:23])([CH3:24])[C:19]=2[CH:20]=1 |f:1.2|
|
Name
|
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C(=O)C1=CC=2C(CCC(C2C=C1C)(C)C)(C)C)=O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with CH2Cl2 twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fraction was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
was used in the next step without purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C(=O)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |